2-(4-chlorophenyl)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC10398058

Molecular Formula: C9H8ClNOS

Molecular Weight: 213.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClNOS |

|---|---|

| Molecular Weight | 213.68 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C9H8ClNOS/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12) |

| Standard InChI Key | CFROMVMCCYDNTJ-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC(S1)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1C(=O)NC(S1)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

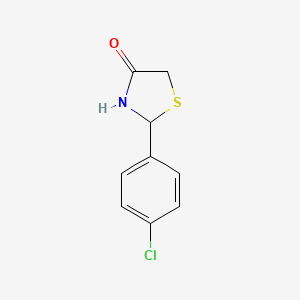

2-(4-Chlorophenyl)-1,3-thiazolidin-4-one (CAS: 325725-27-7) is a bicyclic organic compound with the molecular formula C₉H₈ClNOS and a molecular weight of 213.68 g/mol . Its structure consists of a thiazolidin-4-one core substituted at the 2-position with a 4-chlorophenyl group (Figure 1). The compound’s IUPAC name, 2-(4-chlorophenyl)-1,3-thiazolidin-4-one, reflects this substitution pattern. Key physicochemical properties include a topological polar surface area of 54.4 Ų, an XLogP3 value of 2.2, and one rotatable bond, indicating moderate lipophilicity and structural rigidity .

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-1,3-thiazolidin-4-one

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClNOS |

| Molecular Weight | 213.68 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar SA | 54.4 Ų |

| Rotatable Bonds | 1 |

The compound’s crystalline structure and stereoelectronic properties make it amenable to structural modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery .

Synthetic Methodologies

Post-Synthetic Modifications

Derivatization of the thiazolidin-4-one core can enhance biological activity. Strategies include:

-

Reduction: Tin chloride-mediated reduction of nitro groups to amines, as demonstrated in the synthesis of compound 4m (90% yield) .

-

Acetylation: Treatment with acetyl chloride to introduce acetyl groups, improving metabolic stability .

Pharmacological Activities

Antioxidant Properties

Thiazolidin-4-ones demonstrate radical scavenging activity, often surpassing parent hydrazones. In DPPH and ABTS assays, derivatives such as 4e and 4m exhibited antioxidant potency comparable to vitamin E . The 4-chlorophenyl substituent may enhance electron-withdrawing effects, stabilizing radical intermediates and improving antioxidant capacity .

Physicochemical and ADMET Profiling

Solubility and Permeability

With a LogP of 2.2, 2-(4-chlorophenyl)-1,3-thiazolidin-4-one exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (54.4 Ų) suggests moderate blood-brain barrier penetration, aligning with its potential CNS applications .

Metabolic Stability

The compound’s thiazolidinone ring is susceptible to hepatic oxidation, but acetylation or alkylation of the N3 position could mitigate first-pass metabolism .

Applications and Future Directions

Neurodegenerative Disease Therapeutics

The AChE inhibitory activity of thiazolidin-4-ones positions them as candidates for AD treatment. Structural optimization, such as introducing electron-donating groups or fluorine atoms, may enhance potency and selectivity .

Antioxidant Adjuvants

Given their radical scavenging capacity, these compounds could augment therapies for oxidative stress-related conditions like diabetes and atherosclerosis .

Anti-Inflammatory Agents

Further SAR studies could elucidate the role of the 4-chlorophenyl group in COX-2 inhibition, potentially yielding nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume